

6-Chloropyrimidine-2,4,5-triamine hydrochloride properties

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Compound of Interest

Compound Name: 6-Chloropyrimidine-2,4,5-triamine

Cat. No.: B072524

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An In-depth Technical Guide to **6-Chloropyrimidine-2,4,5-triamine** hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-Chloropyrimidine-2,4,5-triamine** hydrochloride, a key heterocyclic building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical properties, field-proven synthetic protocols, analytical characterization, and critical safety information to facilitate its effective application in the laboratory.

Core Chemical Identity and Physicochemical Properties

6-Chloropyrimidine-2,4,5-triamine and its hydrochloride salt are pivotal intermediates in the synthesis of complex molecular architectures. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including several FDA-approved drugs. The strategic placement of amino groups and a reactive chlorine atom makes this compound a versatile precursor for generating diverse chemical libraries.

The hydrochloride salt is often preferred in laboratory settings due to its enhanced stability and solubility characteristics compared to the free base.

Table 1: Chemical Identifiers and Properties

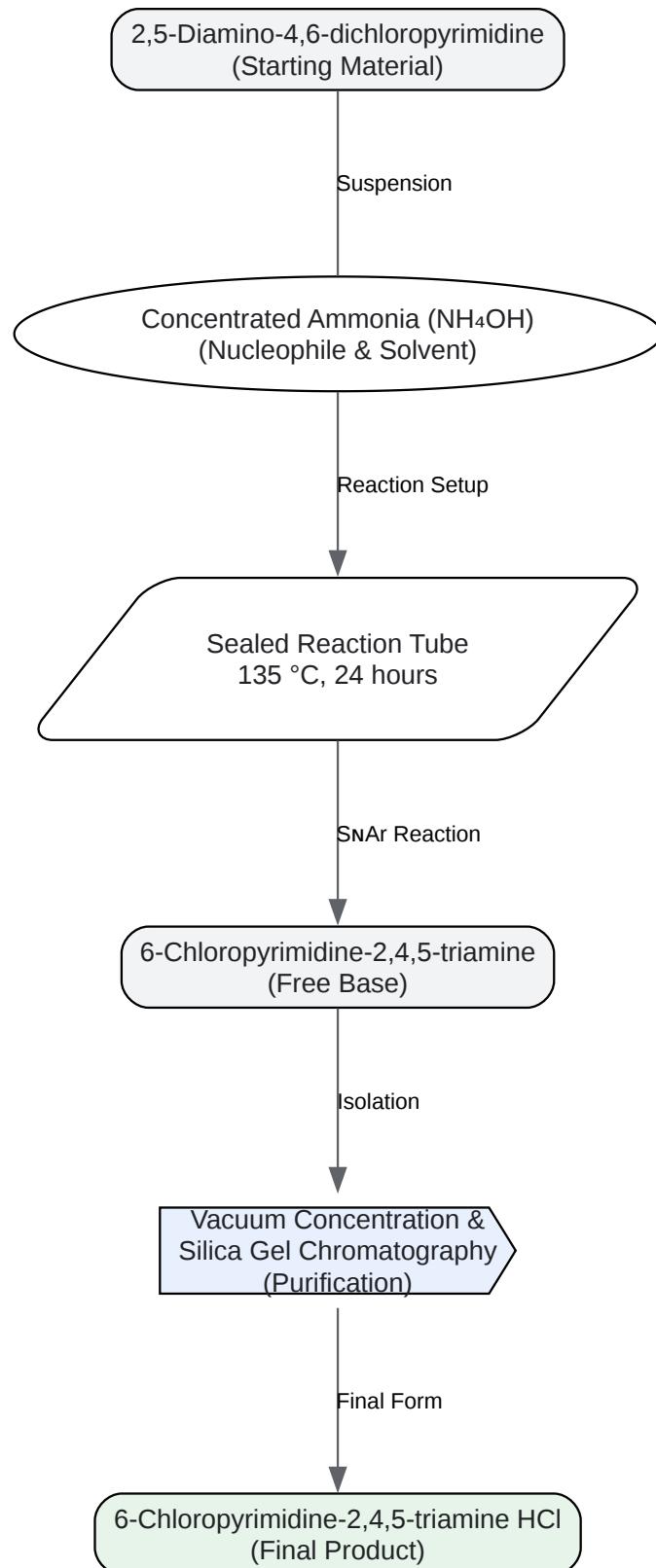
Property	Value	Source(s)
IUPAC Name	6-chloropyrimidine-2,4,5-triamine;hydrochloride	
Synonyms	2,4,5-Triamino-6-chloropyrimidine hydrochloride	
CAS Number	155824-29-6 (for hydrochloride salt) 1194-78-1 (for free base)	
Molecular Formula	C ₄ H ₇ Cl ₂ N ₅	
Molecular Weight	196.04 g/mol	
Appearance	Off-white to light yellow or brown solid/powder	
Melting Point	> 300 °C / 572 °F (for related compounds)	
Solubility	Soluble in water; enhanced solubility in organic solvents like ethanol and methanol is expected.	
Stability	Stable under recommended storage conditions.	
SMILES	C1(=C(N=C(N=C1Cl)N)N)N.Cl	

Synthesis and Mechanistic Rationale

The synthesis of **6-Chloropyrimidine-2,4,5-triamine** typically involves nucleophilic aromatic substitution (SNAr) on a more heavily halogenated pyrimidine precursor. The rationale for this approach is the high electrophilicity of the carbon atoms in the pyrimidine ring, which is further enhanced by the presence of multiple electron-withdrawing chlorine atoms. This makes the ring susceptible to attack by nucleophiles like ammonia.

A validated laboratory-scale synthesis starts from 2,5-diamino-4,6-dichloropyrimidine. The choice of concentrated ammonia as the nucleophile and solvent, combined with high temperature and pressure, is critical to drive the substitution reaction to completion, replacing one of the chlorine atoms with an amino group.

Synthetic Workflow Diagram



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Caption: General synthetic workflow for **6-Chloropyrimidine-2,4,5-triamine**.

Experimental Protocol: Synthesis from 2,5-diamino-4,6-dichloropyrimidine

This protocol is adapted from established literature procedures.

- Reaction Setup: Suspend 2,5-diamino-4,6-dichloropyrimidine (1 equivalent) in concentrated ammonium hydroxide (approximately 18 mL per mmol of starting material) within a high-pressure sealed reaction tube.
 - Causality: Using a sealed tube is essential to maintain pressure and prevent the volatile ammonia from escaping at the high reaction temperature, thereby ensuring a sufficient concentration of the nucleophile to drive the reaction.
- Heating: Heat the sealed tube to 135 °C and maintain this temperature for 24 hours with adequate stirring.
- Work-up: After cooling the reaction mixture to room temperature, carefully vent the tube in a fume hood. Concentrate the mixture under vacuum to remove the ammonia and water.
- Purification: Purify the resulting crude residue using silica gel column chromatography. A typical eluent system is a gradient of dichloromethane/methanol/concentrated ammonia.
 - Causality: The basic ammonia in the eluent is crucial to prevent the highly polar amine groups from irreversibly binding to the acidic silica gel, ensuring proper elution of the product.
- Salt Formation: The purified free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a stoichiometric amount of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.

Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, structure, and purity of the final compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Table 2: Key Analytical Data

Analysis Type	Method	Expected Result	Source(s)
Identity	High-Resolution Mass Spectrometry (HRMS-ESI)	For $\text{C}_4\text{H}_7\text{ClN}_5$ $[\text{M}+\text{H}]^+$: Calculated: 160.03845, Measured: 160.0385	
Structure	^{13}C NMR (101 MHz, DMSO-d_6)	Chemical shifts (δ) at approx. 156.0, 155.5, 113.3, 39.5 ppm.	
Purity	High-Performance Liquid Chromatography (HPLC)	>97%	
Structure	Infrared (IR) Spectroscopy	Characteristic peaks for N-H (amine) and C=N/C=C (pyrimidine ring) stretches.	

The high-resolution mass spectrometry data provides unambiguous confirmation of the elemental composition, while NMR spectroscopy elucidates the precise arrangement of atoms and functional groups within the molecule. HPLC is the gold standard for assessing the purity of the final product.

Applications in Research and Drug Development

The primary value of **6-Chloropyrimidine-2,4,5-triamine** hydrochloride lies in its role as a versatile synthetic intermediate. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic biological purines and interact with a wide range of enzymatic targets.

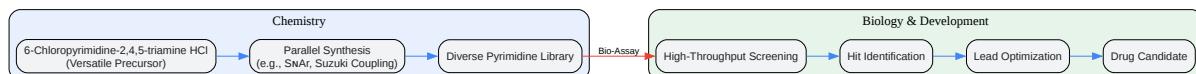
Key Application Areas:

- Kinase Inhibitors: The pyrimidine core is central to many ATP-competitive kinase inhibitors used in oncology. The amino groups can be functionalized to form hydrogen bonds within the

kinase hinge region, while the chlorine atom provides a reactive handle for introducing larger side chains via SNAr or cross-coupling reactions to target specific pockets.

- **Antimicrobial Agents:** Pyrimidine derivatives, such as the antibacterial drug trimethoprim, function by inhibiting essential metabolic pathways like dihydrofolate reductase.
- **Central Nervous System (CNS) Agents:** The scaffold is present in drugs targeting CNS disorders, including sedatives and anticonvulsants.

Logical Workflow in Drug Discovery



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Caption: Role of the pyrimidine precursor in a typical drug discovery pipeline.

Safety, Handling, and Storage

Proper handling of **6-Chloropyrimidine-2,4,5-triamine** hydrochloride is essential to ensure laboratory safety. The compound is classified as hazardous.

GHS Hazard Identification:

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
- Skin Irritation: Causes skin irritation.
- Eye Irritation: Causes serious eye irritation.
- Respiratory Irritation: May cause respiratory irritation.

Mandatory Safety Protocols:

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
- Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.
- Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

First Aid Measures:

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
- If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

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